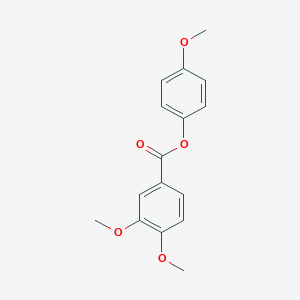

4-Methoxyphenyl 3,4-dimethoxybenzoate

Description

4-Methoxyphenyl 3,4-dimethoxybenzoate is a benzoate ester featuring a 4-methoxyphenyl group esterified to a 3,4-dimethoxybenzoic acid moiety. This compound is structurally characterized by three methoxy substituents at positions 3 and 4 on the benzoate ring and position 4 on the phenyl group. Such substitution patterns influence its chemical reactivity, thermal stability, and biological activity. It is synthetically accessible via Claisen condensation or esterification reactions involving 3,4-dimethoxybenzoic acid derivatives . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like mebeverine hydrochloride, an antispasmodic drug containing a 3,4-dimethoxybenzoate group .

Properties

Molecular Formula |

C16H16O5 |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

(4-methoxyphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C16H16O5/c1-18-12-5-7-13(8-6-12)21-16(17)11-4-9-14(19-2)15(10-11)20-3/h4-10H,1-3H3 |

InChI Key |

PVXFGFAUDBALBX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Thermal Stability

The position of methoxy groups significantly impacts thermal stability in metal complexes. For instance:

- Copper(II) 2,4-dimethoxybenzoate exhibits higher thermal stability (decomposition temperature: ~450–500°C) compared to copper(II) 3,4-dimethoxybenzoate (~400–450°C). This difference arises from mesomeric and steric effects influencing electron density distribution .

- Neodymium(III) 2,4-dimethoxybenzoate also shows greater stability than its 3,4-dimethoxy counterpart, decomposing to Nd₂O₃ at 983–1010°C versus lower thresholds for the 3,4-isomer .

Table 1: Thermal Stability of Metal Dimethoxybenzoates

Metabolic Pathways

3,4-Dimethoxybenzoate derivatives undergo enzymatic O-demethylation. In Sporomusa ovata, 3,4-dimethoxybenzoate is metabolized sequentially to 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protochatechuate) via corrinoid-dependent methyltransferases. This pathway highlights the lability of methoxy groups under microbial action .

Pharmaceutical Relevance

- Mebeverine Hydrochloride: Structurally related to 4-methoxyphenyl 3,4-dimethoxybenzoate, this drug contains a 3,4-dimethoxybenzoate ester linked to a 4-methoxyphenethylamine moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.